3-(4-chlorophenyl)-6,7-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-5,8-dione
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Overview
Description
3-(4-chlorophenyl)-6,7-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-5,8-dione is a heterocyclic compound that belongs to the class of pyrazolodiazepines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a diazepine ring, with a chlorophenyl group attached. It has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-6,7-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-5,8-dione typically involves a multi-step process. One common method starts with the preparation of a Schiff base from the reaction of 4-chlorobenzaldehyde with an appropriate amine. This intermediate is then subjected to cyclization reactions to form the pyrazolodiazepine core.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. These methods often utilize automated systems to control reaction conditions precisely, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-6,7-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-5,8-dione undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form dione functionalities.
Reduction: Conversion of dione groups to hydroxyl groups under specific conditions.
Substitution: Replacement of the chlorophenyl group with other substituents to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolodiazepines, each with distinct pharmacological properties .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as an anxiolytic, anticonvulsant, and muscle relaxant.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-6,7-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-5,8-dione involves its interaction with central nervous system receptors. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission and producing sedative and anxiolytic effects . The compound’s molecular targets include GABA_A receptors, where it binds to specific sites and alters receptor conformation and function.
Comparison with Similar Compounds
Similar Compounds
Phenazepam: A benzodiazepine with similar anxiolytic and sedative properties.
Diazepam: Another benzodiazepine used for its muscle relaxant and anticonvulsant effects.
Midazolam: Known for its use as a sedative and anesthetic agent
Uniqueness
3-(4-chlorophenyl)-6,7-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-5,8-dione is unique due to its pyrazole-diazepine fused ring structure, which imparts distinct pharmacological properties compared to traditional benzodiazepines. This structural difference may result in variations in receptor binding affinity and efficacy, offering potential advantages in therapeutic applications.
Properties
Molecular Formula |
C13H10ClN3O2 |
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Molecular Weight |
275.69 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6,7-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-5,8-dione |
InChI |
InChI=1S/C13H10ClN3O2/c14-9-3-1-8(2-4-9)10-7-15-17-12(19)6-5-11(18)16-13(10)17/h1-4,7H,5-6H2,(H,16,18) |
InChI Key |
YXYPLEBEHSTCOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N2C(=C(C=N2)C3=CC=C(C=C3)Cl)NC1=O |
Origin of Product |
United States |
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